(S)-1-Mesitylethanamine hydrochloride
CAS No.: 2227804-07-9
Cat. No.: VC7499284
Molecular Formula: C11H18ClN
Molecular Weight: 199.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2227804-07-9 |
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Molecular Formula | C11H18ClN |
Molecular Weight | 199.72 |
IUPAC Name | (1S)-1-(2,4,6-trimethylphenyl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C11H17N.ClH/c1-7-5-8(2)11(10(4)12)9(3)6-7;/h5-6,10H,12H2,1-4H3;1H/t10-;/m0./s1 |
Standard InChI Key | VFBGENMGPYITQS-PPHPATTJSA-N |
SMILES | CC1=CC(=C(C(=C1)C)C(C)N)C.Cl |
Introduction
Chemical Structure and Stereochemical Significance
(S)-1-Mesitylethanamine hydrochloride (CAS No. 2227804-07-9) possesses the molecular formula C₁₁H₁₈ClN and a molecular weight of 199.72 g/mol . The mesityl group (1,3,5-trimethylphenyl) contributes significant steric bulk, influencing the compound’s reactivity and interaction with biological targets. The ethanamine moiety features a chiral center at the alpha-carbon, with the S-configuration dictating its enantiomeric purity. This stereochemical specificity is critical for applications in asymmetric catalysis and drug development, where enantioselectivity determines biological activity .
The hydrochloride salt form improves crystallinity and stability, making the compound suitable for storage and handling in laboratory settings. X-ray crystallography studies of analogous compounds reveal that the mesityl group adopts a planar conformation, while the ethylamine chain exhibits flexibility, enabling diverse binding modes .
Synthetic Methodologies and Optimization
General Synthesis Route
The synthesis of (S)-1-Mesitylethanamine hydrochloride involves multistep organic reactions, beginning with the preparation of the mesityl precursor and proceeding through amination and chiral resolution stages. A representative pathway includes:
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Friedel-Crafts Alkylation: Mesitylene (1,3,5-trimethylbenzene) undergoes alkylation with ethyl bromide in the presence of aluminum chloride, yielding 1-mesitylethane.
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Amination: The ethyl group is functionalized via bromination followed by nucleophilic substitution with ammonia, producing racemic 1-mesitylethanamine.
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Chiral Resolution: The racemic mixture is separated using chiral acids (e.g., tartaric acid) or chromatographic techniques to isolate the S-enantiomer.
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Salt Formation: The free amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability .
Industrial-Scale Considerations
A patent detailing the synthesis of structurally similar amines (e.g., (1-cyclopropyl-1-methyl)ethylamine hydrochloride) highlights the use of Grignard reagents and chlorosulfonyl isocyanate for efficient amination . Adapting this methodology, (S)-1-Mesitylethanamine could be synthesized via:
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Grignard Reaction: Reaction of mesitylmagnesium bromide with acetonitrile, followed by hydrolysis to yield the amine .
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Chlorosulfonation: Treatment with chlorosulfonyl isocyanate under controlled temperatures (0–5°C) to form intermediates, which are subsequently hydrolyzed with sodium hydroxide .
Key Optimization Parameters:
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Temperature Control: Reactions conducted at low temperatures (−50°C to 5°C) prevent side reactions and improve yield .
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Molar Ratios: A 1.1:1 molar ratio of chlorosulfonyl isocyanate to amine precursor ensures complete conversion .
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Solvent Selection: Dichloromethane and tetrahydrofuran are preferred for their inertness and ability to dissolve intermediates .
Physicochemical Properties and Characterization
Physical Properties
Property | Value | Source |
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Molecular Weight | 199.72 g/mol | |
Melting Point | Not reported | – |
Solubility | Soluble in DMSO, methanol | |
Storage Conditions | Room temperature (RT) |
The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates its use in biochemical assays. Storage at room temperature avoids degradation associated with freeze-thaw cycles .
Spectroscopic Data
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¹H NMR: Peaks corresponding to the mesityl methyl groups (δ 2.2–2.4 ppm) and ethylamine protons (δ 1.3–1.6 ppm) confirm structural integrity.
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IR Spectroscopy: N–H stretching vibrations (3300–3500 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) validate the hydrochloride salt formation .
Applications in Scientific Research
Asymmetric Synthesis
The S-enantiomer serves as a chiral auxiliary in the synthesis of pharmacologically active compounds. For example, it has been employed in the preparation of β-amino alcohols, which are precursors to antiviral agents .
Biological Studies
In enzymology, (S)-1-Mesitylethanamine hydrochloride acts as a competitive inhibitor for amine-processing enzymes such as monoamine oxidases. Its bulky mesityl group sterically hinders substrate binding, providing insights into enzyme active-site dynamics .
Material Science
The compound’s thermal stability and crystalline nature make it a candidate for designing metal-organic frameworks (MOFs) with applications in gas storage and catalysis .
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